(2S,3S,4S)-2-METHYL-2-(CARBOXYCYCLOPROPYL)GLYCINE

Vue d'ensemble

Description

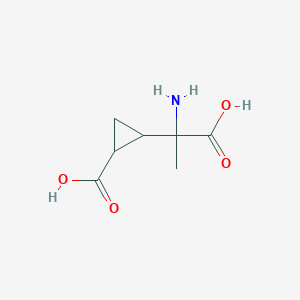

(2S,3S,4S)-2-METHYL-2-(CARBOXYCYCLOPROPYL)GLYCINE is a non-proteinogenic amino acid that plays a significant role in the biosynthesis of the plant hormone ethylene. This compound is characterized by a cyclopropane ring fused to the alpha carbon of the amino acid, making it structurally unique. It is a white solid and is naturally occurring in plants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S)-2-METHYL-2-(CARBOXYCYCLOPROPYL)GLYCINE can be achieved through several methods:

Alkylation of Glycine Equivalents with 1,2-Electrophiles: This method involves the reaction of glycine equivalents with 1,2-electrophiles to form the cyclopropane ring.

Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives: This approach uses γ-substituted amino acid derivatives that undergo intramolecular cyclization to form the desired compound.

Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3S,4S)-2-METHYL-2-(CARBOXYCYCLOPROPYL)GLYCINE undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form ethylene, a crucial plant hormone.

Substitution: It can undergo substitution reactions where the amino or carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: The oxidation of this compound to ethylene is catalyzed by the enzyme ACC oxidase.

Substitution: Various reagents can be used for substitution reactions, depending on the desired functional group to be introduced.

Major Products Formed

Ethylene: The primary product formed from the oxidation of this compound.

Substituted Derivatives: Various substituted derivatives can be formed through substitution reactions.

Applications De Recherche Scientifique

Neuropharmacological Research

MCCG has been extensively studied for its effects on synaptic plasticity, particularly in the hippocampus. Research indicates that it can influence long-term potentiation (LTP) and long-term depression (LTD), which are crucial processes for memory formation.

Case Study: Long-Term Depression in Hippocampal Slices

- Objective: To investigate the role of MCCG in modulating LTD.

- Method: Hippocampal slices from rats were treated with MCCG.

- Findings: MCCG inhibited the induction of LTD without affecting baseline synaptic transmission, suggesting its potential role in memory-related synaptic modifications .

Epileptogenesis and Seizure Research

MCCG has shown promise in studies related to epilepsy. By modulating mGluR activity, it may help in understanding the mechanisms underlying epileptogenesis.

Case Study: Sensitivity of Inhibitory Synapses

- Objective: To evaluate how MCCG affects inhibitory synapses during epileptogenesis.

- Method: In vivo models were used to assess synaptic responses following MCCG administration.

- Findings: The compound enhanced the sensitivity of inhibitory postsynaptic currents (IPSCs), indicating a potential therapeutic role in controlling seizures .

Pain Modulation

MCCG's interaction with mGluRs also extends to nociceptive pathways, where it may influence pain perception.

Case Study: Capsaicin-Induced Glutamate Release

- Objective: To explore the role of MCCG in pain modulation via glutamate release.

- Method: Capsaicin was administered to induce pain responses in animal models, followed by MCCG treatment.

- Findings: The results indicated that MCCG could block capsaicin-induced glutamate release, suggesting its potential use in analgesic therapies .

Data Table: Summary of Research Findings

Mécanisme D'action

The primary mechanism of action of (2S,3S,4S)-2-METHYL-2-(CARBOXYCYCLOPROPYL)GLYCINE involves its conversion to ethylene in plants. This process is catalyzed by the enzyme ACC oxidase, which oxidizes the compound to produce ethylene and other byproducts . In mammals, it acts as a partial agonist for the NMDA receptor, influencing neurotransmission .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Aminocyclopropane-1-carboxylic acid: A closely related compound that also serves as a precursor to ethylene.

Cyclopropane-substituted Amino Acids: Other amino acids with cyclopropane rings, such as coronamic acid and norcoronamic acid.

Uniqueness

(2S,3S,4S)-2-METHYL-2-(CARBOXYCYCLOPROPYL)GLYCINE is unique due to its specific role in ethylene biosynthesis and its structural features, such as the fused cyclopropane ring. Its ability to act as a partial agonist for the NMDA receptor also sets it apart from other similar compounds .

Activité Biologique

(2S,3S,4S)-2-Methyl-2-(carboxycyclopropyl)glycine, commonly referred to as MCCG, is a compound that has garnered attention in pharmacological research due to its selective antagonistic activity on metabotropic glutamate receptors (mGluRs), particularly mGluR7. This article delves into the biological activity of MCCG, highlighting its mechanisms of action, pharmacological properties, and implications for neurological research.

Chemical Structure and Properties

MCCG is characterized by the following chemical properties:

- IUPAC Name : 2-(1-amino-1-carboxyethyl)cyclopropane-1-carboxylic acid

- Molecular Formula : C7H11NO4

- Molecular Weight : 175.17 g/mol

- CAS Number : 157141-16-7

The compound is a selective antagonist of group II mGluRs, which are implicated in various neurological processes and disorders.

MCCG functions primarily as an antagonist at the mGluR7 receptor. This receptor subtype plays a crucial role in modulating neurotransmitter release and synaptic plasticity. By inhibiting mGluR7, MCCG can influence glutamatergic signaling pathways that are often dysregulated in conditions such as epilepsy, anxiety, and schizophrenia .

| Mechanism | Description |

|---|---|

| Antagonism | Selectively inhibits mGluR7 receptor activity |

| Neurotransmission | Modulates glutamate release and synaptic plasticity |

| Pharmacological Effects | Potential therapeutic effects in neurological disorders |

Pharmacological Characterization

Research indicates that MCCG exhibits significant pharmacological activity. In vitro studies have demonstrated that it effectively blocks the action of glutamate at mGluR7, leading to alterations in neuronal excitability and neurotransmitter dynamics .

Case Studies

- Epileptic Models : In vivo studies using animal models of epilepsy have shown that administration of MCCG can reduce seizure frequency and intensity. This suggests a potential therapeutic role in managing epilepsy through modulation of glutamatergic transmission .

- Anxiety Disorders : Another study explored the anxiolytic effects of MCCG in rodent models. The results indicated that blocking mGluR7 may alleviate anxiety-like behaviors, providing insights into its potential use as an anxiolytic agent .

Comparative Studies with Other Compounds

MCCG has been compared with other known mGluR antagonists to evaluate its efficacy and potency. The following table summarizes the comparative potencies:

Table 2: Comparative Potency of mGluR Antagonists

| Compound | Receptor Target | Potency (IC50) |

|---|---|---|

| (2S,3S,4S)-MCCG | mGluR7 | 100 µM |

| (S)-2-Methyl-2-amino-4-phosphonobutyrate | mGluR2 | 50 µM |

| (2S)-α-Ethylglutamate | mGluR2 | 220 µM |

These comparisons highlight MCCG's moderate potency relative to other antagonists but underscore its selectivity for mGluR7.

Implications for Neurological Research

The biological activity of MCCG positions it as a valuable tool in neuroscience research. Its selective antagonism allows for targeted studies on the role of mGluR7 in various neurological conditions. Understanding how MCCG modulates glutamatergic signaling could lead to novel therapeutic strategies for treating disorders associated with glutamate dysregulation.

Propriétés

IUPAC Name |

2-(1-amino-1-carboxyethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-7(8,6(11)12)4-2-3(4)5(9)10/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFACHLANPCGTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599320 | |

| Record name | 2-(1-Amino-1-carboxyethyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157141-16-7 | |

| Record name | 2-(1-Amino-1-carboxyethyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.